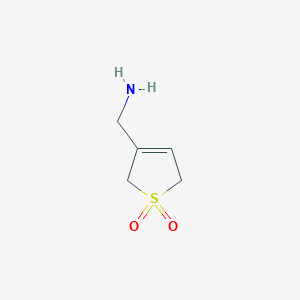
3-Thiophenemethanamine,2,5-dihydro-,1,1-dioxide(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Thiophenemethanamine,2,5-dihydro-,1,1-dioxide(9CI) is a chemical compound with the molecular formula C5H9NO2S. It is a derivative of thiophene, a sulfur-containing heterocycle, and features an amine group attached to the methylene carbon. The compound is characterized by the presence of a sulfone group, which significantly influences its chemical properties and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiophenemethanamine,2,5-dihydro-,1,1-dioxide(9CI) typically involves the following steps:
Starting Material: The synthesis begins with thiophene, which undergoes a series of reactions to introduce the necessary functional groups.
Oxidation: Thiophene is oxidized to form thiophene-1,1-dioxide.
Aminomethylation: The oxidized thiophene is then subjected to aminomethylation to introduce the amine group at the methylene position.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
3-Thiophenemethanamine,2,5-dihydro-,1,1-dioxide(9CI) undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can convert the sulfone group to a sulfide or thiol group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce alkyl or acyl groups .
Aplicaciones Científicas De Investigación
3-Thiophenemethanamine,2,5-dihydro-,1,1-dioxide(9CI) has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 3-Thiophenemethanamine,2,5-dihydro-,1,1-dioxide(9CI) involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their function.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene: The parent compound, lacking the amine and sulfone groups.
Thiophene-1,1-dioxide: Similar structure but without the aminomethyl group.
2-Aminothiophene: Contains an amine group but lacks the sulfone group.
Uniqueness
3-Thiophenemethanamine,2,5-dihydro-,1,1-dioxide(9CI) is unique due to the presence of both the amine and sulfone groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C5H9NO2S |
|---|---|
Peso molecular |
147.20 g/mol |
Nombre IUPAC |
(1,1-dioxo-2,5-dihydrothiophen-3-yl)methanamine |
InChI |
InChI=1S/C5H9NO2S/c6-3-5-1-2-9(7,8)4-5/h1H,2-4,6H2 |
Clave InChI |
QEZKQIWUIGYHPP-UHFFFAOYSA-N |
SMILES canónico |
C1C=C(CS1(=O)=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![methyl7-oxo-6H,7H-furo[2,3-c]pyridine-2-carboxylate](/img/structure/B13560909.png)
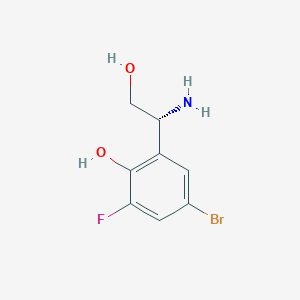
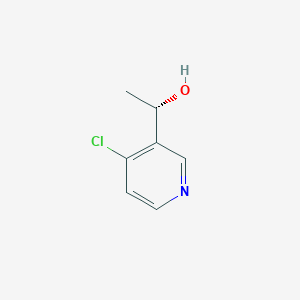
![1H,4H,5H,6H-cyclopenta[c]pyrazole-3-thiol hydrochloride](/img/structure/B13560926.png)
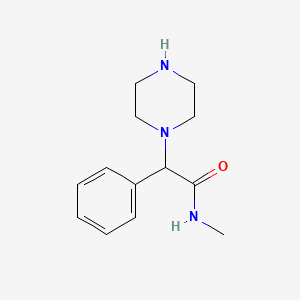
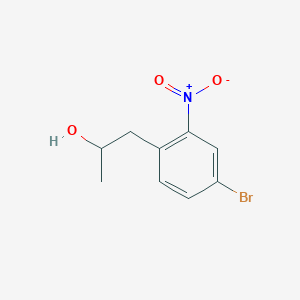
![1-[4-(1-Amino-2-methylpropan-2-yl)piperidin-1-yl]-2-(4-methylphenoxy)propan-1-one hydrochloride](/img/structure/B13560955.png)

![5-[(Methylamino)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13560961.png)
![methyl4-({[(2R)-1-methoxy-1-oxo-3-(pyridin-2-yl)propan-2-yl]amino}methyl)benzoatedihydrochloride](/img/structure/B13560970.png)
